5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4,5-trimethoxyphenyl group and at position 5 with a pyrazole ring bearing a furan-2-yl substituent. The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in anticancer agents, notably in combretastatin analogs, due to its tubulin-binding affinity . This structural design aligns with trends in developing heterocyclic hybrids to optimize bioactivity and pharmacokinetics .
Properties
IUPAC Name |
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-23-14-7-10(8-15(24-2)16(14)25-3)17-19-18(27-22-17)12-9-11(20-21-12)13-5-4-6-26-13/h4-9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLBNLQBTUTBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a novel heterocyclic compound that has gained attention in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- SMILES : COC(C1=CC=C(C=C1)OC(=O)N=N)C2=CC(=C(C=C2)OC)N=N
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating significant potential in different therapeutic areas:
Anticancer Activity
Several studies have reported the anticancer properties of pyrazole derivatives. The presence of the pyrazole moiety is known to enhance the anticancer activity due to its ability to interact with various biological targets.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been shown to inhibit the growth of colorectal carcinoma cells (HCT116) with an IC value indicating significant potency against these cells .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HCT116 | 26 | Apoptosis |
| A549 | 49.85 | Autophagy |
| HepG2 | 0.74 | Cytotoxicity |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
- Research Findings : In vitro studies suggest that this compound can reduce the levels of TNF-alpha and IL-6 in activated macrophages, contributing to its anti-inflammatory effects .
Other Biological Activities
Beyond anticancer and anti-inflammatory activities, the compound shows promise in other areas:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Antioxidant Properties : The presence of multiple methoxy groups enhances the antioxidant capacity of the compound, which may contribute to its overall therapeutic profile.
Case Studies
Recent advancements in drug discovery have highlighted several case studies involving pyrazole derivatives:
- Study on Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their anticancer activity against various human cancer cell lines. The most potent compounds demonstrated IC values as low as 0.04 µM against K562 cancer cells .
- Inflammation Model : In a murine model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related 1,2,4-oxadiazole derivatives, emphasizing substituent effects and reported biological activities:
Key Observations:
Role of 3,4,5-Trimethoxyphenyl Group :
The 3,4,5-trimethoxyphenyl substituent is critical for microtubule disruption, as seen in combretastatin analogs . Compounds lacking this group (e.g., 5-(2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole) show divergent bioactivities, underscoring its importance in antitumor targeting .
Impact of Position 5 Substituents :
- Vinylphenyl vs. Pyrazole-Furan : The vinylphenyl group in compound 21 () enables planar conjugation, favoring intercalation with DNA or tubulin. In contrast, the pyrazole-furan moiety in the target compound may improve solubility and hydrogen-bonding interactions .
- Dual Oxadiazole Systems : The bis-oxadiazole derivative () exhibits enhanced rigidity but reduced metabolic stability compared to the target compound’s pyrazole hybrid .
Biological Activity Trends: Compounds with extended conjugation (e.g., vinylphenyl, oxadiazole-phenyl) show potent antiparasitic and anticancer activities, likely due to improved target binding .
Research Findings and Implications
- Anticancer Potential: The target compound’s trimethoxyphenyl group aligns with combretastatin-like tubulin inhibitors, while the pyrazole-furan unit may mitigate toxicity issues associated with simpler vinyl or aryl substituents .
- Synthetic Feasibility : and highlight modular synthetic routes for 1,2,4-oxadiazoles, suggesting the target compound could be synthesized via cycloaddition or hydrazide cyclization .
- Unresolved Questions: Limited data exist on the target compound’s specific bioactivity. Future studies should evaluate its IC₅₀ against cancer cell lines and compare pharmacokinetics with analogs like compound 21 () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
